Phenylone-2s
Description
Properties
CAS No. |
26876-90-4 |
|---|---|
Molecular Formula |
C22H20N2O8 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
benzene-1,3-diamine;benzene-1,3-dicarboxylic acid;terephthalic acid |
InChI |
InChI=1S/2C8H6O4.C6H8N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-2-1-3-6(8)4-5/h2*1-4H,(H,9,10)(H,11,12);1-4H,7-8H2 |
InChI Key |
ZWNOXWKHTLYAHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC(=C1)N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC(=C1)N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
Synonyms |
fenilon-2c fenilon-2s phenylone-2s |
Origin of Product |
United States |
Synthetic Pathways and Polymerization Mechanisms of Phenylone 2s
Methodological Considerations in Polymerization Process Design
The design of the polymerization process is critical for controlling the structure and properties of the final Phenylone-2s polymer. Key considerations include the reactivity of the monomers and the selection of appropriate catalytic systems.
The reactivity of the functional groups on the monomers is a determining factor in the polymerization kinetics and the final polymer structure. In the diisocyanate route, the isocyanate groups are highly reactive towards the carboxylic acid group of the trimellitic anhydride. The selectivity of this reaction is crucial to ensure the formation of the desired amide linkage prior to imidization.
The stoichiometry of the monomers must be precisely controlled. An imbalance in the molar ratio of the reacting functional groups can limit the achievable molecular weight and result in a polymer with inferior properties. For instance, an excess of the diisocyanate component can lead to a lower degree of polymerization. The reaction medium also plays a significant role; polar aprotic solvents are essential for solubilizing the monomers and the growing polymer chains.
Catalysts can be employed to accelerate the rate of polymerization and influence the polymer's final architecture. In the synthesis of polyamide-imides, tertiary amines and alkali metal salts are often used as catalysts. These catalysts can activate the monomers and facilitate the nucleophilic substitution reactions that lead to chain growth.
For example, catalysts can enhance the rate of the amidation reaction and the subsequent imidization step. The choice of catalyst can affect not only the reaction speed but also the prevalence of side reactions, which could lead to branching or cross-linking, thereby altering the polymer's solubility and mechanical behavior. The presence of certain catalysts can also influence the regularity of the polymer chain, which in turn affects its crystallinity and thermal properties.
Control of Molecular Weight Distribution and Degree of Polymerization
Achieving a high degree of polymerization and a controlled molecular weight distribution is paramount for obtaining this compound with optimal performance characteristics. The molecular weight is highly dependent on monomer purity, stoichiometric balance, and reaction conditions.
The degree of polymerization can be controlled by several factors. The reaction temperature profile is critical; initial low-temperature stages allow for controlled chain growth, while subsequent high-temperature curing ensures the completion of the reaction and the attainment of high molecular weight. The reaction time is also a key variable, with longer reaction times generally leading to higher molecular weights, up to a certain equilibrium point.
The molecular weight and its distribution can be managed by the controlled addition of monofunctional reagents as chain stoppers. These reagents react with the growing polymer chains, terminating their growth and thus limiting the final molecular weight. This technique allows for the precise tuning of the polymer's properties for specific applications.
Below is a table summarizing the influence of various parameters on the molecular weight of polyamide-imides.
| Parameter | Effect on Molecular Weight | Rationale |
| Monomer Stoichiometry | Precise 1:1 ratio maximizes molecular weight. | An excess of either monomer limits the extent of polymerization by leaving unreacted chain ends. |
| Monomer Purity | High purity is essential for high molecular weight. | Impurities can act as chain terminators or participate in side reactions, disrupting chain growth. |
| Reaction Temperature | An optimized temperature profile is required. | Low initial temperatures control the reaction rate, while high temperatures in later stages drive the reaction to completion. |
| Reaction Time | Increasing time generally increases molecular weight up to a limit. | Allows for the step-growth polymerization to proceed to a higher degree of conversion. |
| Solvent | Polar aprotic solvents are necessary. | They are required to dissolve the monomers and the resulting polymer, enabling chain propagation. |
| Chain Stoppers | Addition of monofunctional reagents reduces molecular weight. | They cap the growing polymer chains, providing a method for controlling the final chain length. |
Kinetic Studies of Polymerization Reactions
No specific studies detailing the kinetic parameters (e.g., reaction rates, activation energies) for the polymerization of this compound from its constituent monomers were identified in the available literature.
Theoretical Models for Predicting Molecular Weight Development
No theoretical models or empirical correlations specifically developed to predict the molecular weight development of this compound during its synthesis have been published in the public domain.
Advanced Structural Characterization Methodologies for Phenylone 2s
Spectroscopic Techniques for Investigating Phenylone-2s Molecular Structure
Spectroscopic methods are indispensable for probing the molecular structure of this compound. These techniques provide detailed information about the chemical environment of atoms, the nature of chemical bonds, and the elemental composition of the polymer's surface.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the polymer chain.
¹H NMR and ¹³C NMR are particularly informative. In a typical analysis using dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent, the proton (¹H) and carbon (¹³C) spectra reveal characteristic chemical shifts that can be assigned to specific atoms in the repeating monomer unit of poly(m-phenylene isophthalamide). rsc.org For instance, the proton of the amide group (N-H) typically appears as a singlet at approximately 10.5 ppm in the ¹H NMR spectrum. rsc.org The aromatic protons of the m-phenylenediamine (B132917) and isophthaloyl chloride moieties resonate in the region of 7.3 to 8.6 ppm. rsc.org
In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is typically observed around 165.6 ppm. rsc.org The various aromatic carbons of the phenyl rings appear in the range of 113 to 140 ppm, with their specific shifts dependent on their position and substitution pattern. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(m-phenylene isophthalamide) in DMSO-d6 rsc.org
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide (N-H) | 10.5 (s) | - |
| Carbonyl (C=O) | - | 165.6 |
| Aromatic (C-H, C-C) | 7.35 - 8.55 (m) | 113.3 - 139.7 |
s = singlet, m = multiplet. Data sourced from a study on the solvation structure of poly-m-phenyleneisophthalamide. rsc.org
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational order within this compound. These techniques measure the vibrational frequencies of chemical bonds, which are sensitive to the local chemical environment and molecular conformation.
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a common method for analyzing the surface of this compound films and fibers. The FTIR spectrum of poly(m-phenylene isophthalamide) is characterized by several key absorption bands corresponding to the amide group. These include the Amide I band (primarily C=O stretching) around 1650 cm⁻¹, the Amide II band (N-H bending and C-N stretching) around 1541 cm⁻¹, and the Amide III band (C-N stretching and N-H bending) around 1249 cm⁻¹. nih.govacs.org The N-H stretching vibration is observed as a distinct band at approximately 3394 cm⁻¹. nih.govacs.org
Raman spectroscopy offers complementary information. For instance, changes in the conformation of the amide bonds, such as a shift from the more stable trans to the cis conformation, can be detected by analyzing the Amide V band (O=C-N bending) around 685 cm⁻¹ and the Amide IV band (N-H out-of-plane bending) around 720 cm⁻¹. nih.govacs.org
Table 2: Key FTIR and Raman Vibrational Bands for Poly(m-phenylene isophthalamide) nih.govacs.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3394 | FTIR |
| Amide I (C=O Stretch) | 1650 | FTIR, Raman |
| C-C Stretch (Phenyl) | 1608 | FTIR, Raman |
| Amide II (N-H Bend) | 1541 | FTIR |
| Amide III (C-N Stretch) | 1249 | FTIR |
| Amide IV (N-H Bend) | 720 | FTIR, Raman |
| Amide V (O=C-N Bend) | 685 | FTIR, Raman |
Data compiled from studies on the conformational properties of poly(m-phenylene isophthalamide). nih.govacs.org
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of this compound materials, typically within the top 5-10 nanometers. This is particularly important for applications where surface properties, such as adhesion and wettability, are critical.
XPS analysis of poly(m-phenylene isophthalamide) reveals the presence of carbon (C), oxygen (O), and nitrogen (N) as the primary elemental constituents. nih.govd-nb.info High-resolution scans of the C 1s, O 1s, and N 1s regions provide information about the chemical bonding environments. For example, the O 1s spectrum can be deconvoluted into peaks corresponding to the carbonyl group (C=O) in the amide linkage and any carboxyl end groups (C-O). d-nb.info
The ratio of oxygen to nitrogen (O/N) on the surface can be used to infer the degree of cross-linking in the polymer. mdpi.com A fully cross-linked polyamide structure would theoretically have an O/N ratio of 1.0, while a linear structure with carboxyl end groups would have a higher ratio. mdpi.com
Table 3: Representative Surface Elemental Composition of a Poly(m-phenylene isophthalamide) Membrane by XPS mdpi.com
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| C 1s | ~285 | Varies |
| O 1s | ~531 | Varies |
| N 1s | ~400 | Varies |
Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration. Atomic concentrations are sample-dependent. Data is based on general findings from XPS analysis of PMIA membranes. mdpi.com
Chromatographic and Separation Methods for Polymeric Purity and Composition
Chromatographic techniques are essential for determining the molecular weight distribution of this compound and for identifying and quantifying low-molecular-weight species such as oligomers and additives.
Gel Permeation Chromatography (GPC) for Molecular Weight Distributions
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers like this compound. wikipedia.org This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. wikipedia.org
The results of a GPC analysis provide several key parameters, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). shimadzu.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 representing a monodisperse polymer. For poly(m-phenylene isophthalamide), inherent viscosities, which are related to molecular weight, can range from 0.40 to 0.82 dL/g, corresponding to Mw values in the range of 21,000 to 63,000 g/mol and Mn values from 9,000 to 31,000 g/mol . researchgate.net
Table 4: Typical Molecular Weight Data for Poly(m-phenylene isophthalamide) from GPC researchgate.net
| Parameter | Description | Typical Value Range |
| Mₙ ( g/mol ) | Number-Average Molecular Weight | 9,000 - 31,000 |
| Mₙ ( g/mol ) | Weight-Average Molecular Weight | 21,000 - 63,000 |
| PDI (Mₙ/Mₙ) | Polydispersity Index | >1 |
Data sourced from a study on the synthesis of poly(m-phenyleneisophthalamide). researchgate.net
Advanced Liquid Chromatography Techniques for Oligomer and Additive Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify low-molecular-weight components in a polymer sample, such as unreacted monomers, cyclic and linear oligomers, and various additives. mdpi.com For polyamides, reversed-phase HPLC (RP-HPLC) is often employed. nih.gov
The analysis of oligomers is important as they can affect the polymer's properties and may be subject to regulatory limits in certain applications. For instance, in polyamides, a series of cyclic and linear oligomers can be present. mdpi.com HPLC methods have been developed to separate these oligomers, often using a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water. mdpi.com Detection can be achieved using UV-Vis spectroscopy or more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS). mdpi.comacs.org The combination of HPLC with mass spectrometry (HPLC-MS) is particularly powerful for the structural elucidation of unknown oligomers and additives. acs.org
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Theoretical Chemistry and Computational Modeling of Phenylone 2s
Coarse-Grained Models for Large-Scale Polymeric Behavior
Predicting Polymer Chain Entanglement and Rheological Properties
The rheological, or flow, properties of polymers like Phenylone-2s are critically dependent on the degree of polymer chain entanglement. sci-hub.se These entanglements, which act as temporary physical knots in the macromolecular network, significantly restrict chain mobility and are a defining characteristic of polymers. mdpi.com An excessive number of entanglements can lead to very high melt viscosity, which complicates processing techniques such as injection molding. sci-hub.se Conversely, controlling and even reducing entanglement can improve processability without resorting to high temperatures that might cause polymer degradation. sci-hub.se
Computational models are used to predict and analyze these entanglement effects. For high molecular weight polymers, the "reptation" model is key, where a polymer chain is envisioned as moving within a "tube" formed by the constraints of its neighbors. mit.edu The time it takes for a chain to exit its tube, known as the longest relaxation time, scales with the cube of the number of repeat units. mit.edu
Simulations can probe the distinction between intermolecular entanglements (between different chains) and self-entanglements. In confined systems, such as thin films, the proportion of self-entanglements can increase near interfaces. softmachines.org Research on high-density polyethylene (B3416737) (HDPE) has shown that the recovery time for entanglements after shear flow can be substantial, on the order of hundreds to thousands of seconds. sci-hub.se For complex aromatic polymers like this compound, predicting these dynamics is crucial for optimizing processing conditions and ensuring the final product's mechanical integrity.
Multiscale Modeling Approaches for Complex PAI Systems
A single-scale simulation is often insufficient to capture the full spectrum of properties in complex, semi-crystalline polyamide-imide (PAI) systems like this compound. Multiscale modeling provides a more comprehensive framework by hierarchically connecting models at different length and time scales. ascelibrary.comresearchgate.net This approach can link the quantum mechanical behavior of atoms, the molecular dynamics of polymer chains, and the macroscopic properties of the bulk material. researchgate.netascelibrary.org
A common multiscale approach involves:
Atomistic/Molecular Dynamics (MD) Simulations: At the nanoscale, MD simulations are used to predict the mechanical properties of the individual amorphous and crystalline phases of the polymer. ascelibrary.comresearchgate.net These simulations model the interactions between atoms to understand phenomena like glass transition and local stress relaxation. ascelibrary.com
Micromechanics: The properties derived from MD simulations are then used as inputs for micromechanics models. researchgate.net Codes such as the Multi-Scale Generalized Method of Cells (MSGMC) can homogenize the properties of the different phases based on the material's microstructure (e.g., degree of crystallinity) to predict the bulk mechanical properties. ascelibrary.comresearchgate.net
This combined MD-micromechanics approach has been successfully validated for other high-performance polymers like Polyether ether ketone (PEEK), where predicted bulk properties showed good agreement with experimental vendor data without requiring experimental calibration. ascelibrary.comascelibrary.org Such validated methods can be efficiently applied to predict the mechanical response of other complex polymer systems, including the PAI family to which this compound belongs. researchgate.net
Machine Learning Applications in this compound Research
Machine learning (ML) is rapidly transforming materials science by accelerating the discovery and optimization of polymers. ibm.comnih.gov For complex polymers like this compound, ML models can predict material properties and polymerization outcomes, significantly reducing the time and expense of experimental research. ibm.comdigitellinc.com
Predicting Polymerization Outcomes and Material Responses
The synthesis of polymers involves numerous variables, and predicting the outcome can be challenging. ibm.com ML models, particularly when combined with high-throughput experimentation (HTE), can achieve a high level of predictive accuracy. chemrxiv.org
Key applications include:
Predicting Monomer Conversion: Supervised learning algorithms, such as gradient-boosted decision trees, can accurately predict monomer conversion rates from reagent concentrations and reaction times. chemrxiv.org
Predicting Molecular Weight Distribution (MWD): The shape and skew of the MWD significantly impact a polymer's physical properties. Random forest regressors can predict the entire MWD, capturing fine details without the information loss associated with traditional summary metrics. chemrxiv.org
Predicting Material Properties: ML can link polymer structures to macroscopic properties. For instance, artificial neural networks (ANNs) have been used to predict the wear resistance of various polyaryletherketones (PAEKs) and their composites. researchgate.net Similarly, chemical language processing models can predict properties like the glass transition temperature (Tg) directly from the polymer's SMILES string representation, bypassing the need for generating complex molecular descriptors. mdpi.com
| ML Model Type | Predicted Outcome/Property | Polymer Class Example | Reference |
|---|---|---|---|
| Gradient-Boosted Decision Trees | Monomer Conversion | Styrene | chemrxiv.org |
| Random Forest Regressor | Molecular Weight Distribution (MWD) | Styrene | chemrxiv.org |
| Artificial Neural Network (ANN) | Abrasive Wear / Weight Loss | Polyaryletherketones (PAEKs) | researchgate.net |
| Recurrent Neural Network (RNN) | Glass Transition Temperature (Tg) | General Homopolymers | mdpi.com |
| Transformer-Based Language Model | Polymerization Reaction Pathways | Vinyl Polymers | ibm.com |
Developing Neural Network Potentials for Simulations
A significant advancement in computational chemistry is the development of Neural Network Potentials (NNPs), a class of machine learning interatomic potentials (MLIPs). nih.gov NNPs are poised to revolutionize molecular-scale simulations by offering the accuracy of quantum chemistry at a fraction of the computational cost. nih.govchoderalab.org
Traditional simulations rely on force fields, which are sets of equations and parameters describing the potential energy of a system of atoms. NNPs replace these with more flexible functions whose parameters are optimized using machine learning algorithms. nih.gov These models are typically trained on large datasets derived from high-level quantum chemistry calculations. nih.gov
The key advantages of NNPs include:
Accuracy and Speed: They enable simulations with unprecedented accuracy and speed, providing access to spatial and temporal scales previously unobservable. nih.gov
Generalizability: Recent developments, such as incorporating equivariance (which encodes spatial symmetries), have significantly enhanced model accuracy and reliability. nih.gov
Hybrid Modeling: NNPs can be integrated into hybrid Machine Learning / Molecular Mechanics (ML/MM) potentials, allowing for highly accurate simulations of specific regions of a large system (like a binding site) while treating the rest with more computationally efficient classical methods. choderalab.org
For PAI systems like this compound, NNPs offer a powerful tool to model complex phenomena such as reaction dynamics, material degradation, and interactions with other molecules with high fidelity. nih.govuni-bonn.de
Structure Performance Relationship Hypotheses and Investigative Frameworks for Phenylone 2s
Investigating the Influence of Molecular Architecture on Mechanical Response Mechanisms
The mechanical behavior of Phenylone-2s is a direct consequence of its molecular architecture. The combination of rigid aromatic units and the potential for strong intermolecular hydrogen bonds between amide groups governs its strength, modulus, and toughness.
The toughness of this compound is largely attributed to its amorphous and semi-crystalline morphology, which allows for energy dissipation through various mechanisms before fracture. The non-linear arrangement of the polymer chains, due to the meta-catenation, prevents the high degree of crystallinity seen in para-aramids. This less ordered structure allows for greater chain mobility and the ability to absorb energy under stress.
Investigative frameworks for understanding toughening mechanisms in polymers like this compound often involve a combination of experimental stress-strain analysis and molecular modeling. Techniques such as dynamic mechanical analysis (DMA) are employed to study the viscoelastic properties and identify energy-dissipating transitions. Molecular dynamics simulations can provide insights into chain dynamics and the molecular origins of deformation and failure.
Hypothesized Toughening Mechanisms:
Chain Slippage and Reorientation: The amorphous regions allow for polymer chains to slip past one another and reorient in the direction of the applied stress, dissipating energy.
Microvoid Formation: Under tensile stress, microscopic voids can form within the material, which can absorb energy and delay catastrophic failure.
Shear Banding: Localized regions of high shear deformation can form, which is another mechanism for energy absorption.
The high strength and modulus of this compound are primarily derived from the inherent rigidity of the aromatic backbone and the strong intermolecular hydrogen bonds between the amide linkages. These hydrogen bonds create a network that effectively transfers stress along the polymer chains.
Strategies for enhancing the strength and modulating the modulus of aromatic copolyamides often focus on controlling the molecular weight, molecular weight distribution, and the degree of molecular orientation. For instance, the introduction of a small amount of para-substituted monomers can increase chain linearity and stiffness, thereby increasing the modulus. Conversely, the incorporation of more flexible aliphatic diamines can reduce the modulus and increase flexibility.
| Property | Typical Values for Meta-Aramids | Factors Influencing the Property |
| Tensile Strength | 80 - 110 MPa | Molecular weight, monomer ratio, processing conditions |
| Young's Modulus | 1.7 - 3.2 GPa | Degree of chain orientation, crystallinity |
| Elongation at Break | 9 - 25% | Amorphous content, chain entanglement |
The data in this table is representative of meta-aramid systems and may vary for this compound depending on its specific composition and processing.
Exploring Thermal Stability Mechanisms and Degradation Pathways
Aromatic polyamides are renowned for their exceptional thermal stability, a key characteristic of this compound. This stability arises from the high bond dissociation energies of the aromatic and amide groups within the polymer chain.
The thermal decomposition of aromatic polyamides like this compound is a complex process involving multiple reaction pathways. Theoretical models of polymer degradation often consider the following aspects:
Chain Scission: The breaking of the polymer backbone into smaller fragments. For aramids, the amide bond (C-N) is often considered the weakest link at elevated temperatures.
Cross-linking: The formation of new bonds between polymer chains, leading to a more rigid, char-like structure.
Volatilization: The release of small molecules such as water, carbon monoxide, carbon dioxide, and nitrogen-containing compounds.
Molecular dynamics simulations using reactive force fields have been employed to model the pyrolysis of meta-aramids. These simulations indicate that the initial bond scission primarily occurs at the C-N linkage of the amide group.
In the presence of oxygen, the thermal degradation of this compound occurs at lower temperatures compared to an inert atmosphere. The oxidative degradation process is autocatalytic and involves the formation of hydroperoxides, which can then decompose to initiate further degradation reactions.
The kinetics of oxidative degradation can be studied using thermogravimetric analysis (TGA) under controlled atmospheres. The activation energy for degradation can be determined from these experiments, providing insights into the stability of the material. For many aromatic polyamides, the initial decomposition temperature in air is significantly lower than in nitrogen.
Inhibition Strategies:
Stabilizers: The addition of antioxidants, such as hindered phenols or phosphites, can interrupt the radical chain reactions of oxidative degradation.
End-capping: Modifying the polymer chain ends can improve thermal stability by removing reactive functional groups.
| Atmosphere | Initial Decomposition Temperature (Td5%) | Key Degradation Products |
| Nitrogen | > 450 °C | CO, CO2, H2O, nitriles, aromatic fragments |
| Air | > 400 °C | CO, CO2, H2O, NOx, oxidized aromatic fragments |
This data represents typical values for meta-aramids and serves as an illustrative example.
Chemical Resistance and Environmental Stability Studies
This compound, like other aromatic polyamides, exhibits good resistance to a wide range of organic solvents. plasticservice.com However, its stability can be compromised by exposure to strong acids and bases, particularly at elevated temperatures. dupont.com
The primary mechanism of degradation in acidic or basic environments is the hydrolysis of the amide linkages. ifremer.fr This chemical reaction breaks the polymer chains, leading to a reduction in molecular weight and a corresponding loss of mechanical properties. The rate of hydrolysis is dependent on the pH, temperature, and the presence of moisture. ifremer.fr
Studies on the environmental stability of aramids also consider the effects of ultraviolet (UV) radiation. Prolonged exposure to UV light can lead to photo-oxidative degradation, causing discoloration and a reduction in mechanical strength. The incorporation of UV stabilizers can mitigate these effects.
The table below summarizes the general chemical resistance of aromatic polyamides.
| Chemical Class | Resistance | Notes |
| Alcohols | Good | Generally resistant at room temperature. |
| Hydrocarbons | Excellent | Highly resistant to fuels, oils, and greases. |
| Halogenated Solvents | Good | Some swelling may occur with prolonged exposure. |
| Strong Acids | Poor | Susceptible to hydrolytic degradation. dupont.com |
| Strong Bases | Poor | Susceptible to hydrolytic degradation. dupont.com |
| Water/Steam | Moderate | Hydrolysis can occur, especially at elevated temperatures. dupont.com |
Mechanisms of Resistance to Chemical Agents
The chemical resistance of this compound is hypothesized to be a direct consequence of its aromatic polyamide structure. The strong covalent bonds within the aromatic rings and the high bond energy of the amide linkages contribute to a stable molecular framework. This inherent stability is expected to provide good resistance to a variety of chemical agents, particularly solvents and lubricants. stw-faser.de
Investigative frameworks for characterizing the chemical resistance of this compound would involve systematic exposure to a range of chemical environments under controlled conditions. Key parameters to be studied would include:
Chemical Agent Type: Exposure to acids, bases, organic solvents (both polar and non-polar), and oxidizing agents. Aromatic polyamides are known to be susceptible to strong mineral acids and certain polar solvents, while exhibiting good resistance to mild alkalis and many organic solvents. stw-faser.deyoutube.com
Concentration and Temperature: Varying the concentration of the chemical agent and the exposure temperature would be crucial, as these factors can significantly accelerate degradation processes.
Mechanical Stress: Evaluating chemical resistance under applied mechanical stress is important, as this can reveal susceptibility to environmental stress cracking.
The primary mechanisms of chemical attack on aromatic polyamides involve the hydrolysis of the amide bond, particularly in the presence of strong acids or bases, and electrophilic substitution on the aromatic rings. The extent of degradation can be quantified by monitoring changes in molecular weight, mechanical properties (tensile strength, modulus), and surface morphology.
Table 1: Hypothesized Chemical Resistance of this compound to Various Agents
| Chemical Agent | Expected Resistance Level | Potential Degradation Mechanism |
| Strong Acids | Low | Hydrolysis of amide linkages |
| Strong Bases | Moderate | Hydrolysis of amide linkages |
| Organic Solvents | High | Swelling, plasticization |
| Fuels and Oils | High | Minimal interaction |
| UV Radiation | Low | Photo-oxidative degradation |
Hydrolytic Stability and Environmental Durability Considerations
The presence of amide linkages in the this compound backbone makes it susceptible to hydrolysis, particularly at elevated temperatures and in the presence of acidic or basic catalysts. The rate of hydrolysis is a critical factor in determining the long-term environmental durability of the material, especially in humid environments. nih.gov Due to their polar nature, polyamides can absorb moisture, which can lead to dimensional changes and a reduction in mechanical properties such as strength and stiffness. youtube.com
Frameworks for investigating hydrolytic stability should focus on:
Accelerated Aging Studies: Exposing samples to conditions of high humidity and elevated temperature to simulate long-term environmental exposure. nih.gov
Water Absorption Kinetics: Measuring the rate and equilibrium of water uptake at different humidity levels and temperatures.
Mechanical Property Retention: Evaluating the retention of tensile strength, modulus, and impact resistance after exposure to humid conditions.
Environmental durability also encompasses resistance to other environmental factors such as UV radiation. The aromatic structure of this compound, while contributing to its thermal stability, can make it prone to photo-oxidative degradation upon exposure to UV light. This can lead to discoloration and a loss of mechanical properties. nih.gov Therefore, a comprehensive investigation of environmental durability must include studies on the effects of UV exposure, both in isolation and in combination with temperature and humidity cycling.
Table 2: Investigative Parameters for Hydrolytic Stability and Environmental Durability of this compound
| Investigative Parameter | Methodology | Key Performance Metrics |
| Hydrolytic Stability | ||
| Water Absorption | Gravimetric analysis at various humidity levels | % Weight gain, diffusion coefficient |
| Accelerated Aging | Exposure to high temperature and humidity chambers | Retention of mechanical properties |
| Environmental Durability | ||
| UV Resistance | Xenon arc or fluorescent UV exposure | Color change, gloss retention, mechanical properties |
| Thermal Cycling | Repeated exposure to high and low temperatures | Dimensional stability, microcracking |
Tribological Performance Mechanisms in this compound Based Composites
When incorporated as a reinforcement in polymer composites, this compound, in the form of aramid fibers, is expected to significantly enhance tribological performance. Aramid fibers are known for their high strength, toughness, and thermal stability, which can contribute to improved wear resistance and a lower coefficient of friction in composite materials. nih.govmdpi.com
Friction and Wear Mechanisms at the Microscopic Scale
At the microscopic level, the friction and wear behavior of this compound based composites is governed by the interactions between the composite surface and the counterface. The addition of aramid fibers to a polymer matrix can lead to several beneficial mechanisms:
Load Bearing: The high stiffness and strength of the aramid fibers allow them to support a significant portion of the applied load, reducing the stress on the polymer matrix and minimizing plastic deformation and wear. tandfonline.com
Reduced Adhesion: Aramid fibers can reduce the real area of contact between the composite and the counterface, leading to lower adhesive forces and, consequently, a lower friction coefficient. nih.gov
Abrasion Resistance: The inherent toughness and abrasion resistance of aramid fibers protect the softer polymer matrix from being plowed and worn away by asperities on the counterface. dexcraft.com
The wear process of aramid-reinforced composites often involves the initial removal of the matrix material, followed by the exposure of the aramid fibers. These exposed fibers can then directly interact with the counterface, influencing the friction and wear characteristics. utwente.nl In some cases, fiber pull-out and fracture can occur, contributing to the formation of wear debris.
Table 3: Microscopic Friction and Wear Mechanisms in this compound Composites
| Mechanism | Description | Effect on Tribological Performance |
| Fiber Load Support | Aramid fibers carry a portion of the applied load. | Reduced matrix wear and deformation. |
| Reduced Real Contact Area | Fibers decrease the intimate contact between surfaces. | Lower coefficient of friction. |
| Matrix Protection | Fibers shield the polymer matrix from abrasion. | Improved wear resistance. |
| Fiber-Counterface Interaction | Exposed fibers directly contact the sliding surface. | Influences steady-state friction. |
Lubrication and Surface Film Formation Studies in Polymer Composites
A key aspect of the tribological performance of polymer composites is the formation of a transfer film on the counterface. This film is composed of material transferred from the composite surface during sliding and can play a crucial role in lubrication. For this compound based composites, the transfer film is likely to be a mixture of the polymer matrix and fragments of the aramid fibers.
The formation and stability of this transfer film are critical for achieving low friction and wear. A uniform and tenacious transfer film can separate the bulk composite from the counterface, leading to a transition from two-body to three-body abrasion, which is often less severe. The lubricating properties of the transfer film are influenced by its composition and morphology. In the case of aramid-reinforced composites, the presence of aramid fragments in the transfer film can contribute to its lubricating properties.
Investigative frameworks for studying lubrication and surface film formation in this compound composites would involve:
Surface Analysis Techniques: Using techniques such as scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to characterize the morphology and composition of the worn composite surface and the transfer film on the counterface.
In-situ Tribometry: Monitoring the evolution of the coefficient of friction over time to understand the dynamics of transfer film formation.
Varying Operating Conditions: Studying the influence of load, sliding speed, and temperature on the nature of the transfer film and the resulting tribological performance.
By understanding the mechanisms of transfer film formation and its role in lubrication, the design of this compound based composites can be optimized for specific tribological applications.
Phenylone 2s in Composite Materials: Advanced Methodologies and Interactions
Interface Engineering and Adhesion Mechanisms in Phenylone-2s Composites
The performance of composite materials is critically dependent on the interface between the polymer matrix and the reinforcement fillers. Effective interface engineering is crucial for maximizing the translation of the superior properties of the reinforcement to the composite as a whole. In this compound (represented by PPS) composites, which are utilized in demanding applications in the automotive, aerospace, and electronics industries, the inert chemical nature of the PPS matrix presents a significant challenge to achieving strong interfacial adhesion. mdpi.comrubber.or.kr
Theoretical Models of Polymer-Filler Interfacial Bonding
The adhesion between the this compound (PPS) matrix and various fillers can be described by several theoretical models. Due to the low surface energy and non-polar nature of PPS, mechanical interlocking is a primary mechanism of adhesion. mdpi.complasticsdecorating.com This model posits that the roughness of the filler surface provides sites for the polymer to physically anchor itself.
Chemical bonding, while less prevalent with untreated PPS, can be induced through surface modifications of the filler or the matrix. mdpi.com This involves the formation of covalent bonds across the interface, leading to a significantly stronger and more durable connection. The introduction of polar functional groups onto the PPS surface or the filler can facilitate these interactions. mdpi.com
Thermodynamic adhesion, or wetting theory, is also a critical consideration. This model suggests that adhesion is achieved when the adhesive (the polymer matrix) makes intimate contact with the substrate (the filler). For effective wetting to occur, the surface energy of the filler should be higher than that of the polymer matrix. plasticsdecorating.com The inherent surface energy of PPS is approximately 38 dynes/cm, which can be insufficient for bonding with certain adhesives or fillers without surface treatment. plasticsdecorating.complasticsdecorating.com
Surface Modification Techniques for Reinforcement Materials
To enhance the interfacial adhesion in this compound (PPS) composites, various surface modification techniques are employed for the reinforcement materials, which commonly include glass fibers (GF) and carbon fibers (CF). scispace.comnih.gov
One of the most effective methods is plasma treatment . Atmospheric-pressure plasma treatment, for instance, can increase the surface energy of PPS/GF composites and introduce polar functional groups like hydroxyl (–OH) and carboxyl (–COOH) groups. mdpi.com This enhances both the mechanical interlocking, by increasing surface roughness, and the chemical affinity to adhesives and the matrix itself. mdpi.com Studies have shown that plasma treatment can lead to a significant increase in bonding strength. mdpi.comresearchgate.net
Chemical treatments are another common approach. For carbon fibers, chemical oxidation can create a stronger interface with the PPS matrix, leading to a substantial increase in the mechanical properties of the composite. mdpi.com The formation of a strong interface allows for efficient load transfer from the polymer matrix to the fibers. mdpi.com
The use of sizing agents on fibers is a standard industrial practice. These are thin coatings applied to the fibers that act as a chemical bridge between the fiber surface and the polymer matrix, promoting better adhesion.
Incorporating nanoparticles at the interface is an emerging technique. These nanoparticles can act as "micro-bearings" during friction and promote the formation of a high-quality transfer film in tribological applications, improving the self-lubricating properties of the composites. mdpi.com
Below is a table summarizing the effect of different surface treatments on the bonding strength of PPS composites:
| Surface Treatment Method | Reinforcement | Key Effects | Improvement in Bonding Strength |
| Atmospheric-Pressure Plasma | Glass Fiber | Increased surface roughness, introduction of polar functional groups | Up to 24.8% increase |
| Chemical Oxidation | Carbon Fiber | Formation of a strong chemical interface | Significant increase in tensile strength and Young's modulus |
| γ-irradiation | PTFE particles | Formation of polar groups, improved dispersion | Enhanced tribological performance |
Dispersion and Distribution of Reinforcements in this compound Matrices
The homogeneity of the filler dispersion within the this compound (PPS) matrix is paramount to achieving consistent and predictable mechanical properties in the final composite part. Agglomerations of filler particles can act as stress concentration points, leading to premature failure. mdpi.com
Methodologies for Assessing Filler Homogeneity
Several techniques are utilized to assess the homogeneity of filler distribution in PPS composites:
Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the microstructure of the composite. mdpi.com These methods allow for the direct observation of filler dispersion and the identification of agglomerates.
X-ray Imaging: Advanced techniques like X-ray microtomography (μ-CT) can provide three-dimensional images of the composite's internal structure, allowing for a non-destructive evaluation of filler distribution in a larger volume.
Image Analysis Software: Quantitative analysis of micrographs can be performed using software like ImageJ to determine parameters such as particle size distribution and the degree of dispersion. researchgate.net
Influence of Processing Parameters on Composite Microstructure
The processing method and its parameters have a profound influence on the final microstructure of this compound (PPS) composites. mobilityengineeringtech.come3s-conferences.org
Molding Temperature: The mold temperature is a critical parameter as it affects the crystallinity of the PPS matrix. A higher mold temperature generally leads to a higher degree of crystallinity, which in turn influences the mechanical properties. dic-global.com
Injection Pressure and Speed: In injection molding, the pressure and speed of injection can affect the orientation of fibrous fillers and the distribution of particulate fillers.
Cooling Rate: The rate at which the composite is cooled from its processing temperature can impact the degree of crystallinity and the residual stresses within the material. researchgate.net
Compounding Method: The method used to mix the filler with the polymer matrix, such as twin-screw extrusion, plays a crucial role in achieving a homogeneous dispersion.
The following table illustrates the effect of processing parameters on the properties of PPS composites:
| Processing Parameter | Effect on Microstructure | Impact on Mechanical Properties |
| Mold Temperature | Affects degree of crystallinity | Influences stiffness, strength, and heat resistance |
| Injection Pressure | Influences fiber orientation and filler distribution | Anisotropic mechanical properties |
| Cooling Rate | Determines final crystallinity and residual stresses | Affects toughness and dimensional stability |
Dynamic Behavior of this compound Composites Under Various Conditions
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers and their composites. It provides information on the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus is known as the damping factor (tan δ).
For this compound (PPS) composites, DMA reveals how the stiffness and damping properties change with temperature and frequency. The glass transition temperature (Tg) of PPS is around 85-90°C, and this is a key parameter that can be identified from the DMA curve, typically as a peak in the tan δ curve. scispace.comresearchgate.net
The addition of reinforcing fillers like carbon fibers significantly increases the storage modulus of PPS composites, indicating a substantial improvement in stiffness. mdpi.com Surface modification of the fibers can further enhance the storage modulus by improving the interfacial adhesion and load transfer between the matrix and the fibers. mdpi.com
The dynamic mechanical properties of PPS composites are influenced by various conditions:
Temperature: As the temperature increases towards the glass transition temperature, the storage modulus of PPS composites decreases significantly, while the tan δ peak is observed. mdpi.com
Frequency: The viscoelastic properties of polymers are frequency-dependent. Generally, an increase in frequency leads to an increase in the storage modulus.
Filler Content and Type: The type, amount, and aspect ratio of the filler all have a significant impact on the dynamic mechanical properties. For instance, carbon fiber reinforcement leads to a much higher storage modulus compared to glass fiber reinforcement at the same loading. scispace.comnih.gov
The table below presents typical dynamic mechanical properties of PPS and its composites:
| Material | Storage Modulus (E') at 25°C (GPa) | Glass Transition Temperature (Tg) (°C) |
| Neat PPS | ~4 | 85-90 |
| PPS with 30% Glass Fiber | ~10-15 | ~90-100 |
| PPS with 30% Carbon Fiber | ~20-50 | ~100-110 |
No Information Found for "this compound"
Following a comprehensive search for the chemical compound “this compound” in the context of composite materials, viscoelastic response modeling, and fatigue and creep mechanisms, no relevant scientific or technical data could be located. The term "this compound" does not appear in accessible research databases, academic publications, or materials science literature in relation to Polyamide-imide (PAI) systems or composite materials.
This lack of information prevents the generation of a scientifically accurate article based on the provided outline. It is possible that "this compound" may be a highly specific or internal trade name, a developmental material not yet documented in public literature, or a typographical error. Without verifiable sources, it is not possible to create content on its viscoelastic properties, fatigue mechanisms, or its interactions in composite systems as requested.
Advanced Analytical Techniques in Phenylone 2s Research and Development
Hyphenated Techniques for Comprehensive Polyamide-imide (PAI) Characterization
Hyphenated techniques, which couple two or more analytical methods, provide a multi-faceted view of a material's properties that is often unattainable with standalone instruments.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability. wikipedia.org When coupled with mass spectrometry (MS), which identifies the chemical composition of evolved gases, TGA-MS becomes a powerful tool for understanding the decomposition pathways of polymers like Phenylone-2s. tainstruments.com
During the analysis of this compound, the TGA curve typically shows a multi-stage decomposition process. By identifying the gaseous products at each stage, researchers can pinpoint the specific chemical bonds that are breaking. tainstruments.com For instance, the initial mass loss might be associated with the evolution of water and carbon dioxide, indicating the breakdown of carboxylic acid and amide linkages. At higher temperatures, the evolution of aromatic fragments such as benzene (B151609) and phenol (B47542) can be observed, corresponding to the degradation of the polymer backbone. tainstruments.comresearchgate.net
Table 1: TGA-MS Decomposition Profile of this compound in an Inert Atmosphere
| Temperature Range (°C) | Major Evolved Gas Fragments (m/z) | Inferred Decomposition Process |
|---|---|---|
| 350 - 450 | 18 (H₂O), 44 (CO₂) | Scission of amide and imide linkages |
| 450 - 550 | 78 (Benzene), 94 (Phenol) | Cleavage of aromatic ether bonds |
This interactive table provides a simplified overview of the decomposition products of this compound as identified by TGA-MS.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a destructive analytical technique that provides detailed structural information about a polymer. d-nb.info The polymer is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. d-nb.info These fragments are then separated by gas chromatography and identified by mass spectrometry. d-nb.info
For this compound, Py-GC-MS is instrumental in confirming the monomeric composition and identifying the presence of any structural irregularities, such as branching or cross-linking. The resulting pyrogram, a chromatogram of the pyrolysis products, serves as a chemical "fingerprint" of the polymer. pstc.org By comparing the pyrograms of different batches of this compound, researchers can ensure manufacturing consistency and troubleshoot any performance issues. pstc.org
In Situ and Operando Spectroscopy for Dynamic Process Monitoring
In situ and operando spectroscopy techniques allow for the real-time observation of chemical and physical changes in a material as they happen. ethz.ch This is in contrast to traditional methods that analyze a material before and after a process.
Spectroscopic techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are invaluable for monitoring the polymerization and curing of this compound in real-time. horiba.comrsc.orgmonash.edu These methods can track the disappearance of monomer functional groups and the appearance of polymer linkages, providing a direct measure of the reaction kinetics. africaresearchconnects.com
For example, during the synthesis of this compound, the decrease in the intensity of the amine and carboxylic acid vibrational bands can be monitored to determine the rate of polymerization. This real-time data allows for precise control over the reaction conditions to achieve the desired molecular weight and polymer architecture. rsc.org
Operando spectroscopy is used to study the behavior of this compound under conditions that simulate its end-use environment. By applying mechanical stress or exposing the polymer to varying temperatures and atmospheres while collecting spectroscopic data, researchers can observe changes in bond orientation, chain conformation, and the development of microcracks. tue.nlmdpi.com
Techniques like mechanochemistry, which studies the chemical and physical transformations of materials under mechanical force, have been used to understand the failure mechanisms of high-performance polymers. mdpi.com For this compound, this could involve monitoring changes in fluorescence or color of embedded mechanophores (stress-sensitive molecules) to visualize stress distribution within the material. nih.gov
Table 2: Application of In Situ and Operando Spectroscopy to this compound
| Technique | Monitored Parameter | Application in this compound R&D |
|---|---|---|
| In Situ Raman Spectroscopy | Vibrational modes of chemical bonds | Real-time monitoring of polymerization and curing kinetics sci-hub.se |
| In Situ FTIR Spectroscopy | Functional group concentrations | Tracking monomer conversion and polymer formation monash.edu |
| Operando Mechanical Spectroscopy | Stress-strain response | Characterizing viscoelastic properties under load researchgate.net |
This interactive table summarizes the use of in situ and operando spectroscopy for dynamic monitoring of this compound.
Novel Sensor Development for this compound Process Control and Quality Assurance
The development of novel sensors is crucial for the industrial-scale production of this compound, enabling tighter process control and ensuring consistent product quality. These sensors can provide real-time feedback on critical process parameters, moving beyond the limitations of traditional offline testing. mdpi.commanchester.ac.uk
Soft sensors, which use mathematical models to infer difficult-to-measure variables from easily measurable ones, are a promising area of development. manchester.ac.uk For this compound extrusion, a soft sensor could predict the melt viscosity or degree of cure based on real-time measurements of temperature, pressure, and screw speed. researchgate.net Furthermore, the integration of novel sensor materials, such as those based on conductive polymers or nanomaterials, into the processing equipment can provide direct, in-line measurements of the material's state. rsc.orgresearchgate.net The ultimate goal is to create a fully integrated and intelligent manufacturing process that can self-optimize to produce this compound with tailored properties for specific applications. mdpi.com
Future Directions and Emerging Research Areas for Phenylone 2s
Integration with Advanced Manufacturing Technologies (e.g., Additive Manufacturing)
The integration of Phenylone-2s and other high-performance polyamides with advanced manufacturing, particularly additive manufacturing (AM) or 3D printing, represents a significant leap forward. AM technologies like Selective Laser Sintering (SLS) and Fused Filament Fabrication (FFF) offer unprecedented design freedom and the ability to create complex, customized parts, which is a substantial advantage over traditional injection molding. researchgate.netmaterialise.com
Research is focused on overcoming the challenges associated with 3D printing high-performance polymers, which often have high melting temperatures and melt viscosities. researchgate.net For instance, recent advancements in SLS printers, which can now achieve higher build temperatures, are making materials like high-temperature polyamides more viable for this process. amnetwork.ch Innovations in material formulation are also crucial; for example, blending crystalline polyamides with amorphous types can improve processability in SLS with minimal impact on mechanical properties. amnetwork.ch
Laser-based directed energy deposition (DED-LB/P) is another emerging AM technique being explored for polyamides. This process can produce highly customized, near-net-shape parts and has been shown to yield remarkable mechanical properties in materials like polyamide 12, with ultimate tensile strengths reaching up to 52 MPa. aip.org The goal is to translate the exceptional thermal, mechanical, and chemical resistance of PAI grades like this compound into additively manufactured components for demanding sectors such as aerospace, automotive, and medical devices. onlytrainings.comyoutube.com
Table 1: Comparison of Mechanical Properties for Polyamide 12 (PA12) - Conventional vs. Additive Manufacturing
| Property | Injection Molding (Typical Values) | Selective Laser Sintering (SLS) youtube.com | Directed Energy Deposition (DED-LB/P) aip.org |
|---|---|---|---|
| Ultimate Tensile Strength (MPa) | 48 - 60 | 53 | Up to 52 |
| Tensile Modulus (MPa) | 1400 - 2800 | 1900 | Up to 1590 |
| Elongation at Break (%) | 50 - 200 | 8 | Up to 58 |
| Flexural Strength (MPa) | 50 - 80 | 65 | Not Reported |
Sustainable Synthesis Routes and Lifecycle Assessment Methodologies
The chemical industry is undergoing a paradigm shift towards sustainability, and the synthesis of this compound and related polyamides is no exception. A major trend is the development of bio-based polyamides derived from renewable resources like vegetable oils, carbohydrates, and castor oil. youtube.comb3d.com.au For example, researchers are successfully using 2,5-Furandicarboxylic acid (FDCA), a promising building block derived from carbohydrate refining, to create furan-based semi-aromatic polyamides. rsc.orgrsc.org
Beyond renewable feedstocks, the synthesis processes themselves are being reimagined. Eco-friendly continuous flow technology offers a sustainable alternative to traditional batch manufacturing, enabling the synthesis of high-molecular-weight polyamides under milder conditions and preventing side reactions. rsc.orgrsc.org Furthermore, new chemical strategies are being developed to enable the chemical recycling of polyamides, where the polymer can be broken down into its constituent monomers and repolymerized, creating a closed-loop system that supports a circular economy. researchgate.net
Life Cycle Assessment (LCA) is a critical tool being employed to evaluate the environmental footprint of these new materials and processes. acs.org LCA provides a comprehensive analysis of a product's environmental impact, from raw material acquisition through production, use, and end-of-life disposal or recycling. acs.orgventurewell.org These assessments are essential for guiding research and development, ensuring that new "green" synthesis routes genuinely lead to a reduced environmental impact compared to conventional petroleum-based methods. tandfonline.com
Table 2: Emerging Sustainable Approaches in Polyamide Synthesis
| Approach | Description | Key Benefits | Reference |
|---|---|---|---|
| Bio-based Monomers | Utilizing monomers derived from renewable resources such as carbohydrates (e.g., FDCA) or plant oils. | Reduces reliance on fossil fuels; lowers carbon footprint. | youtube.comrsc.org |
| Continuous Flow Synthesis | An eco-friendly manufacturing process that allows for reactions under milder conditions with better control. | Prevents side reactions, improves yield and molecular weight, reduces energy consumption. | rsc.orgrsc.org |
| Chemical Recycling | Developing methods to depolymerize end-of-life polyamides back to their original monomers for reuse. | Creates a closed-loop system, reduces landfill waste, supports a circular economy. | researchgate.net |
Development of Multifunctional this compound-Based Materials
The future of this compound extends beyond its inherent high-performance characteristics to the creation of multifunctional materials tailored for specific, advanced applications. This is achieved by incorporating functional additives and reinforcements into the PAI matrix, transforming it into a composite material with enhanced or entirely new properties. onlytrainings.com
One significant area of research is the development of PAI composites for electromagnetic interference (EMI) shielding. By creating a sandwich-structured film with layers of silver nanowires (AgNWs) within a PAI matrix, researchers have produced materials that are not only effective at shielding EMI but are also flexible, transparent, and thermally stable. researchgate.net This is critical for applications in advanced electronics and military fields. researchgate.net
Another avenue is the modification of PAI for advanced separation processes. Novel composites have been fabricated by incorporating deep eutectic solvents (DES) into the PAI matrix. nih.gov These DES-modified membranes exhibit a looser structure and enhanced performance in applications like alcohol dehydration and the separation of gases such as oxygen and nitrogen. nih.gov The addition of reinforcements like glass fibers and carbon fibers continues to be a key strategy for improving the mechanical strength and stiffness of polyamides for structural applications in the automotive and aerospace industries. onlytrainings.comresearchgate.net
Table 3: Functionalization of Polyamide-Imide (PAI) for Advanced Applications
| Functional Additive | Target Application | Resulting Property Enhancement | Reference |
|---|---|---|---|
| Silver Nanowires (AgNWs) | Electromagnetic Interference (EMI) Shielding | High shielding effectiveness (35 dB), optical transparency (>80%), flexibility, thermal stability. | researchgate.net |
| Deep Eutectic Solvents (DES) | Membrane Separation (Pervaporation, Gas Separation) | Increased permeability and selectivity for specific liquids and gases. | nih.gov |
| Glass/Carbon Fibers | Structural Components (Automotive, Aerospace) | Increased tensile strength, stiffness, and high-stress performance. | onlytrainings.com |
| Pd Nanoparticles | Hydrogen Transport / Sensing | Specific hydrogen sorption capacity and electrical conductivity. | mdpi.com |
Theoretical Prediction and Experimental Validation of Novel PAI Architectures and Applications
Computational materials science is revolutionizing polymer development by enabling the in silico design and prediction of new PAI architectures before they are ever synthesized in a lab. Advanced algorithms and simulation techniques can predict the physical and chemical properties of polymers based solely on their molecular structure. aip.org
Methods like constrained evolutionary algorithms, implemented in codes such as USPEX, and toolkits like the Polymer Structure Predictor (PSP), are being used to predict the crystal structures of polymers from first principles. aip.orggithub.ioresearchgate.net These computational tools can determine key parameters like lattice structure and density, which are then validated against experimental data obtained through techniques like X-ray diffraction. aip.orggithub.io This synergy between theoretical prediction and experimental validation significantly accelerates the materials discovery process.
Molecular dynamics (MD) simulations provide further insight into the structure-property relationships of PAIs. acs.org For example, simulations can elucidate how the rigidity and packing of molecular chains, along with intermolecular forces like hydrogen bonding, influence critical properties such as the coefficient of thermal expansion (CTE). researchgate.net This fundamental understanding is crucial for designing novel PAI films with ultralow CTEs required for flexible substrates in next-generation optoelectronics. researchgate.net By leveraging these predictive models, researchers can rationally design new PAI structures with tailored properties for targeted high-performance applications.
Table 4: Comparison of Predicted vs. Experimental Properties for Poly(p-phenylene sulfide) (PPS)
| Property | Theoretically Predicted (PBE-TS) aip.org | Experimental aip.org |
|---|---|---|
| Lattice Parameter 'a' (Å) | 8.72 | 8.63 |
| Lattice Parameter 'b' (Å) | 5.66 | 5.61 |
| Lattice Parameter 'c' (Å) | 10.16 | 10.26 |
| Density (g/cm³) | 1.40 | 1.43 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
